molecular formula C21H14N4O2S B3018378 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1797729-81-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Cat. No.: B3018378
CAS No.: 1797729-81-7
M. Wt: 386.43
InChI Key: XGRDNFMPRGJDRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core linked to a phenyl group and substituted with a thiophene-containing isoxazole carboxamide moiety. This structure combines pharmacologically relevant motifs:

  • Imidazo[1,2-a]pyridine: Known for its role in kinase inhibition and antimicrobial activity .
  • Thiophene and isoxazole rings: These electron-rich aromatic systems enhance binding interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-21(16-12-18(27-24-16)19-8-5-11-28-19)23-15-7-2-1-6-14(15)17-13-25-10-4-3-9-20(25)22-17/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRDNFMPRGJDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe final step often includes the formation of the isoxazole ring and subsequent carboxamide formation under specific conditions such as the use of acetic acid and trifluoroacetic acid at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the heterocyclic rings, while substitution reactions could introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis of its structural and functional analogs:

Table 1: Key Structural Analogs and Their Features

Compound Name (IUPAC) Substituents Notable Features CAS Number (if available)
Target Compound : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide Isoxazole-3-carboxamide with thiophene at position 5 Combines thiophene’s π-stacking capability with isoxazole’s metabolic stability. Not explicitly listed
Analog 1 : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-2-carboxamide Tetrahydrofuran-2-carboxamide Replaces thiophene-isoxazole with a tetrahydrofuran ring, likely altering solubility and bioavailability. 1795296-72-8
Analog 2 : N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,4-dimethylthiazole-5-carboxamide 2,4-Dimethylthiazole-5-carboxamide Thiazole ring introduces sulfur-based hydrogen bonding; methyl groups may enhance lipophilicity. 1798514-25-6
Analog 3 : 2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide 3-Fluorophenoxy-propanamide Fluorine substituent improves metabolic stability; phenoxy group may influence target selectivity. 1798514-38-1

Key Structural and Functional Differences :

Electrophilic Substituents :

  • The target compound’s thiophene-isoxazole system enhances π-π interactions and redox stability compared to tetrahydrofuran (Analog 1) or thiazole (Analog 2) derivatives .
  • Fluorine in Analog 3 improves resistance to oxidative metabolism, a feature absent in the target compound .

Bioactivity Implications :

  • Thiophene-containing analogs (e.g., the target compound) are often prioritized in kinase inhibitor design due to their planar aromaticity, which facilitates ATP-binding pocket interactions .
  • Methylated thiazole (Analog 2) may exhibit higher membrane permeability but reduced solubility compared to the target compound’s isoxazole-thiophene system .

Patent Context :

  • The European patent () highlights imidazo[1,2-a]pyridine derivatives as agrochemicals, particularly for pest control. Structural variations (e.g., sulfonyl or halogen substituents) in other analogs correlate with improved pesticidal activity . The target compound’s lack of electronegative substituents (e.g., Cl, F) may limit its pesticidal potency but reduce off-target toxicity .

Biological Activity

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse sources of research.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Imidazo[1,2-a]pyridine moiety: Known for its diverse biological activities.
  • Thiophene ring : Often associated with enhanced pharmacological properties.
  • Isoxazole carboxamide : Contributes to the compound's ability to interact with various biological targets.

The structural formula can be represented as follows:

N 2 imidazo 1 2 a pyridin 2 yl phenyl 5 thiophen 2 yl isoxazole 3 carboxamide\text{N 2 imidazo 1 2 a pyridin 2 yl phenyl 5 thiophen 2 yl isoxazole 3 carboxamide}

1. Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound demonstrate:

  • Inhibition of cancer cell proliferation : Compounds have been tested against various cancer cell lines, including breast (MCF7) and lung (A549) cancers.
CompoundCell LineIC50 (µM)
Compound AMCF75.85
Compound BA5494.53

These values suggest that the compound may possess strong anti-proliferative effects, potentially making it a candidate for further development as an anticancer agent.

2. TRPM8 Channel Modulation

The compound has been identified as an antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in pain sensation and thermoregulation. Its ability to modulate TRPM8 activity suggests potential applications in treating conditions like neuropathic pain.

3. Inhibition of Kinase Activity

Imidazo[1,2-a]pyridine derivatives have also been explored for their inhibitory effects on various kinases, including:

  • FLT3 kinase : Important in acute myeloid leukemia (AML). The compound may serve as a type-I inhibitor against FLT3 mutations.

The mechanisms underlying the biological activities of this compound involve:

  • Binding to specific receptors and enzymes : The imidazo[1,2-a]pyridine structure facilitates interactions with target proteins.
  • Induction of apoptosis in cancer cells : Evidence from studies suggests that this compound can trigger apoptotic pathways in cancerous cells.

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

  • Study on TRPM8 Modulation :
    • Objective : To evaluate the effect on TRPM8 channels.
    • Findings : The compound showed significant binding affinity and functional modulation of TRPM8 channels, indicating its potential role in pain management therapies .
  • Anticancer Activity Assessment :
    • Objective : To assess the anti-proliferative effects against different cancer cell lines.
    • Results : Compounds derived from similar scaffolds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

Basic: What are the established synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step coupling and cyclization reactions. Key intermediates include:

  • Imidazo[1,2-a]pyridine derivatives : Prepared via condensation of aminopyridines with α-halo ketones or via microwave-assisted coupling of N-tosylhydrazones with aryl halides .
  • Thiophene-containing isoxazole precursors : Synthesized by cyclocondensation of nitrile oxides with thiophene-substituted alkynes.
  • Final carboxamide coupling : Achieved using carbodiimide-mediated amidation between the imidazo[1,2-a]pyridine-phenyl intermediate and the isoxazole-carboxylic acid derivative.
    Critical Step : Cyclization in DMF with iodine and triethylamine (as described for analogous thiadiazole derivatives) ensures proper ring formation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–8.5 ppm) and carbons to confirm substitution patterns in the imidazo[1,2-a]pyridine, thiophene, and isoxazole moieties. Coupling constants (e.g., J = 2–4 Hz for thiophene protons) help verify regiochemistry .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1670–1720 cm⁻¹) and C-N (imidazole ring, ~1510–1560 cm⁻¹) stretches .
  • High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]+ with <2 ppm error).

Basic: How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1–3 minutes for cyclization steps) and improves regioselectivity .
  • Solvent Selection : Use polar aprotic solvents (DMF, acetonitrile) for cyclization and non-polar solvents (toluene) for coupling to minimize side reactions .
  • Catalyst Screening : Test iodine, triethylamine, or trifluoroacetic acid (TFA) for cyclization efficiency .

Advanced: How can contradictions in reported biological activity data (e.g., IC50 variability) be resolved?

Methodological Answer:

  • Standardized Assays : Reproduce activity tests under identical conditions (e.g., pH, temperature, cell lines). For example, pH-dependent antimicrobial activity is noted in structurally related carboxamides .
  • Metabolic Stability Studies : Use hepatic microsome assays to rule out compound degradation as a source of variability.
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., thiophene vs. furan) to identify critical pharmacophores .

Advanced: What strategies are effective for designing derivatives to explore SAR?

Methodological Answer:

  • Core Modifications : Replace the thiophene ring with other heterocycles (e.g., furan, pyrazole) to assess electronic effects .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the imidazo[1,2-a]pyridine to modulate bioavailability .
  • Bioisosteric Replacement : Substitute the isoxazole with 1,3,4-oxadiazole to enhance metabolic stability .

Advanced: How can computational modeling predict the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to simulate binding to target proteins (e.g., kinases or GPCRs). Prioritize residues with hydrogen-bonding interactions (e.g., carbonyl groups with Arg/Lys) .
  • QSAR Modeling : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data to identify predictive parameters.
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding modes.

Advanced: What experimental approaches assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and thermal (40–80°C) conditions. Monitor degradation via HPLC .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS.
  • Photostability Testing : Use ICH Q1B guidelines to evaluate light-induced degradation .

Advanced: How can this compound be engineered for multi-target activity (e.g., anticancer and anti-inflammatory)?

Methodological Answer:

  • Hybrid Design : Conjugate with known pharmacophores (e.g., chromene for anti-inflammatory activity or thiadiazole for anticancer effects) .
  • Dual-Target Screening : Test against COX-2 (inflammatory) and PI3K (cancer) pathways using enzyme inhibition assays.
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance tissue-specific delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.